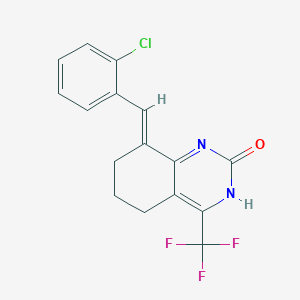
8-(E)-(o-Chlorobenzylidene)-5,6,7,8-tetrahydro-2-hydroxy-4-(trifluoromethyl)quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(E)-(o-Chlorobenzylidene)-5,6,7,8-tetrahydro-2-hydroxy-4-(trifluoromethyl)quinazoline is a complex organic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(E)-(o-Chlorobenzylidene)-5,6,7,8-tetrahydro-2-hydroxy-4-(trifluoromethyl)quinazoline typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-amino-5,6,7,8-tetrahydroquinazoline with o-chlorobenzaldehyde in the presence of a suitable catalyst and solvent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
8-(E)-(o-Chlorobenzylidene)-5,6,7,8-tetrahydro-2-hydroxy-4-(trifluoromethyl)quinazoline can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chlorobenzylidene moiety can be reduced to a benzyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative
Reduction: Formation of a benzyl derivative
Substitution: Formation of substituted quinazoline derivatives
Applications De Recherche Scientifique
8-(E)-(o-Chlorobenzylidene)-5,6,7,8-tetrahydro-2-hydroxy-4-(trifluoromethyl)quinazoline has been studied for various scientific research applications, including:
Mécanisme D'action
The mechanism of action of 8-(E)-(o-Chlorobenzylidene)-5,6,7,8-tetrahydro-2-hydroxy-4-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular processes essential for the survival and proliferation of cancer cells. Additionally, its ability to form stable complexes with metal ions can enhance its biological activity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives: These compounds share the quinazoline core structure and exhibit similar biological activities, such as anticancer properties.
Quinazolinone derivatives: These compounds also contain the quinazoline scaffold and are known for their diverse pharmacological activities, including antimicrobial and anti-inflammatory effects.
Uniqueness
8-(E)-(o-Chlorobenzylidene)-5,6,7,8-tetrahydro-2-hydroxy-4-(trifluoromethyl)quinazoline is unique due to the presence of the chlorobenzylidene moiety, which imparts distinct chemical properties and enhances its potential for specific applications. The combination of hydroxy and trifluoromethyl groups further contributes to its unique reactivity and biological activity .
Propriétés
Formule moléculaire |
C16H12ClF3N2O |
|---|---|
Poids moléculaire |
340.73 g/mol |
Nom IUPAC |
(8E)-8-[(2-chlorophenyl)methylidene]-4-(trifluoromethyl)-3,5,6,7-tetrahydroquinazolin-2-one |
InChI |
InChI=1S/C16H12ClF3N2O/c17-12-7-2-1-4-9(12)8-10-5-3-6-11-13(10)21-15(23)22-14(11)16(18,19)20/h1-2,4,7-8H,3,5-6H2,(H,21,22,23)/b10-8+ |
Clé InChI |
JPSMGKJFDUMUPA-CSKARUKUSA-N |
SMILES isomérique |
C1C/C(=C\C2=CC=CC=C2Cl)/C3=NC(=O)NC(=C3C1)C(F)(F)F |
SMILES canonique |
C1CC(=CC2=CC=CC=C2Cl)C3=NC(=O)NC(=C3C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(2,2-Difluoroethoxy)phenyl]-butyric acid](/img/structure/B13721330.png)

![(3-{1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-phenyl)-carbamic acid tert-butyl ester](/img/structure/B13721344.png)

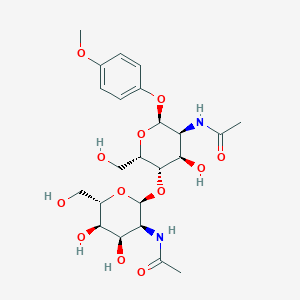
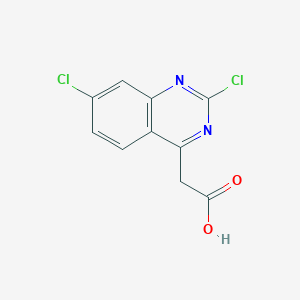

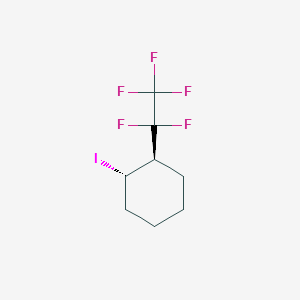
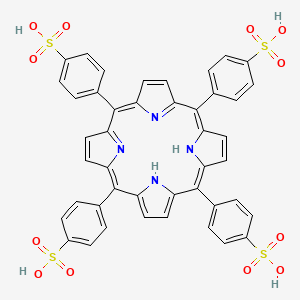


![2-[3,5-Difluoro-4-(2-methoxy-ethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13721389.png)

![3-Bromo-6,7-dihydro-2-methyl-8-trifluoromethyl-5H-cyclopenta-[E]-pyrimidine-[3,2-B]-pyrazole](/img/structure/B13721401.png)
